An In-depth Technical Guide to Ethyl 8-(2-iodophenyl)-8-oxooctanoate
An In-depth Technical Guide to Ethyl 8-(2-iodophenyl)-8-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 8-(2-iodophenyl)-8-oxooctanoate is an organic compound featuring a complex structure that incorporates an aromatic iodide, a ketone, and a long-chain ester. This unique combination of functional groups makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. Its potential applications could range from being a key intermediate in the synthesis of novel pharmaceutical agents to serving as a building block for specialized polymers. The presence of the iodo-substituent on the phenyl ring offers a reactive site for various cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and predicted spectroscopic data to facilitate its use in research and development.
Chemical Properties
The fundamental chemical properties of Ethyl 8-(2-iodophenyl)-8-oxooctanoate are summarized below. It is important to note that while some data is reported in chemical databases, other values are predicted based on computational models due to the limited availability of experimental data in the public domain.
| Property | Value | Source |
| IUPAC Name | Ethyl 8-(2-iodophenyl)-8-oxooctanoate | - |
| CAS Number | 898777-21-4 | [1][2] |
| Molecular Formula | C₁₆H₂₁IO₃ | [1][2] |
| Molecular Weight | 388.24 g/mol | [1][2] |
| Predicted Boiling Point | 428.6 ± 30.0 °C | [2] |
| Predicted Density | 1.393 ± 0.06 g/cm³ | [2] |
| Physical State | Predicted to be a liquid or low-melting solid at room temperature | |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. |
Synthesis Protocol
Reaction Scheme:
Proposed Friedel-Crafts Acylation Workflow
Materials:
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Iodobenzene
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Ethyl 8-chloro-8-oxooctanoate (can be prepared from suberic acid monomethyl ester)
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.
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Formation of Acylium Ion: Ethyl 8-chloro-8-oxooctanoate (1.0 equivalent) dissolved in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
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Friedel-Crafts Acylation: Iodobenzene (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: The reaction mixture is carefully poured into a beaker of crushed ice and 1 M hydrochloric acid. The mixture is stirred until all the aluminum salts are dissolved. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
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Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure Ethyl 8-(2-iodophenyl)-8-oxooctanoate.
Synthesis Workflow Diagram
Spectroscopic Data (Predicted)
Due to the absence of published experimental spectra, the following data is predicted based on the known spectroscopic behavior of similar molecules containing the same functional groups.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex, with signals corresponding to the protons on the aromatic ring and the aliphatic chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.9 | Doublet | 1H | Aromatic H ortho to the carbonyl group |
| ~ 7.4 - 7.5 | Triplet | 1H | Aromatic H para to the carbonyl group |
| ~ 7.1 - 7.2 | Triplet | 1H | Aromatic H meta to the carbonyl group |
| ~ 7.0 - 7.1 | Doublet | 1H | Aromatic H ortho to the iodine atom |
| 4.12 (q) | Quartet | 2H | -OCH₂CH₃ |
| 2.95 (t) | Triplet | 2H | -CH₂- adjacent to the carbonyl group |
| 2.30 (t) | Triplet | 2H | -CH₂- adjacent to the ester group |
| 1.6 - 1.8 | Multiplet | 4H | -CH₂- groups in the middle of the chain |
| 1.2 - 1.4 | Multiplet | 4H | -CH₂- groups in the middle of the chain |
| 1.25 (t) | Triplet | 3H | -OCH₂CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the carbons of the aliphatic chain.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 200 | Ketone Carbonyl Carbon (C=O) |
| ~ 173 | Ester Carbonyl Carbon (COO) |
| ~ 140 | Aromatic Carbon attached to Iodine |
| ~ 138 | Aromatic Carbon attached to the carbonyl |
| ~ 132 | Aromatic CH |
| ~ 130 | Aromatic CH |
| ~ 128 | Aromatic CH |
| ~ 127 | Aromatic CH |
| 60.5 | -OCH₂CH₃ |
| ~ 38 | -CH₂- adjacent to the ketone |
| ~ 34 | -CH₂- adjacent to the ester |
| ~ 29 (multiple signals) | -CH₂- groups in the middle of the chain |
| ~ 25 (multiple signals) | -CH₂- groups in the middle of the chain |
| 14.2 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions from the two carbonyl groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3080 | Weak | Aromatic C-H stretch |
| 2935, 2860 | Medium | Aliphatic C-H stretch |
| ~ 1735 | Strong | Ester C=O stretch |
| ~ 1685 | Strong | Aromatic Ketone C=O stretch |
| ~ 1580, 1470 | Medium | Aromatic C=C stretches |
| ~ 1250, 1100 | Strong | C-O stretches (ester) |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 388 | Molecular ion [M]⁺ |
| 343 | Loss of ethoxy group (-OCH₂CH₃) |
| 231 | Fragment corresponding to the 2-iodobenzoyl cation ([C₇H₄IO]⁺) |
| 203 | Fragment corresponding to the iodophenyl cation ([C₆H₄I]⁺) |
| 127 | Iodine cation [I]⁺ |
| 77 | Phenyl cation [C₆H₅]⁺ |
Reactivity and Potential Applications
The chemical reactivity of Ethyl 8-(2-iodophenyl)-8-oxooctanoate is dictated by its three main functional groups: the aryl iodide, the ketone, and the ester.
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Aryl Iodide: The carbon-iodine bond is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This includes well-known palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 2-position of the phenyl ring, making it a valuable intermediate for creating libraries of complex molecules for drug discovery.
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Ketone: The ketone functionality can undergo various transformations. It can be reduced to a secondary alcohol, which could be a key step in the synthesis of biologically active molecules. It can also be a site for nucleophilic addition reactions, such as the Grignard or Wittig reactions, to further elaborate the carbon skeleton.
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Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be converted to other functional groups such as amides, acid chlorides, or other esters, providing further opportunities for molecular diversification.
Given these reactive sites, Ethyl 8-(2-iodophenyl)-8-oxooctanoate is a promising scaffold for the development of:
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Novel Pharmaceuticals: As an intermediate in the synthesis of potential anti-cancer, anti-inflammatory, or anti-viral agents.
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Molecular Probes: For use in chemical biology to study biological processes.
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Functional Materials: As a monomer or precursor for the synthesis of specialty polymers with tailored properties.
